(1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride, commonly referred to as (1S,2R)-2-Aminocycloheptane carboxylic acid hydrochloride or (1S,2R)-2-Aminocycloheptane HCl, is a chemical compound that is used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 175.62 g/mol and a melting point of 202-204°C. It is soluble in water, ethanol, and methanol, and is relatively stable in air.
Scientific Research Applications
((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is widely used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of biopolymers, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of a variety of other compounds, including aryl amines, heterocyclic amines, and aminocycloalkanes.
Mechanism of Action
The mechanism of action of ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is not fully understood. It is believed to act as a proton donor, donating a proton to the substrate in order to facilitate the reaction. It is also believed to act as a nucleophile, forming a covalent bond with the substrate in order to facilitate the reaction.
Biochemical and Physiological Effects
(this compound)-2-Aminocycloheptane carboxylic acid hydrochloride has been found to have no significant biochemical or physiological effects. It is generally regarded as safe to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride in laboratory experiments is its relative stability in air. It is also relatively soluble in a variety of solvents, making it easy to work with. However, it is important to note that the reaction is typically carried out at a temperature of between 100-120°C and a pressure of 0.5-1.0 atm, and must be carefully monitored in order to ensure a successful reaction.
Future Directions
The future directions for ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and biopolymers. Additionally, further research into the potential biochemical and physiological effects of the compound is warranted. Finally, further research into the potential advantages and limitations of using the compound in laboratory experiments is also necessary.
Synthesis Methods
The synthesis of ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is typically achieved by reacting cycloheptanecarboxylic acid with an appropriate amine, such as ammonia or ethylamine, in the presence of anhydrous hydrogen chloride. This reaction is typically carried out at a temperature of between 100-120°C and a pressure of 0.5-1.0 atm. The reaction is typically complete within two hours, and yields a white crystalline solid.
properties
IUPAC Name |
(1S,2R)-2-aminocycloheptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZBDJVYOBHIP-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033756-97-6 |
Source
|
Record name | rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.